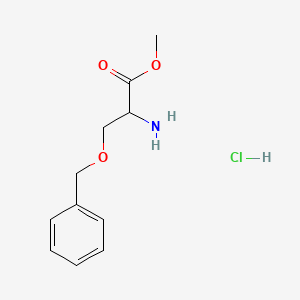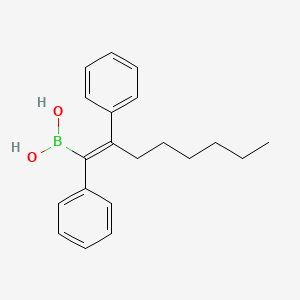
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an (E)-1,2-diphenyloct-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid typically involves the reaction of (E)-1,2-diphenyloct-1-en-1-yl halide with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparación Con Compuestos Similares
(E)-1,2-Diphenylethene: Similar structure but lacks the boronic acid group.
1,3-Diphenyl-2-propen-1-one (Chalcone): Contains a similar diphenyl structure but with a different functional group.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in having a substituted phenyl group.
Uniqueness: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a crucial building block for constructing complex organic molecules .
Propiedades
Fórmula molecular |
C20H25BO2 |
|---|---|
Peso molecular |
308.2 g/mol |
Nombre IUPAC |
[(E)-1,2-diphenyloct-1-enyl]boronic acid |
InChI |
InChI=1S/C20H25BO2/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)20(21(22)23)18-14-9-6-10-15-18/h5-10,12-15,22-23H,2-4,11,16H2,1H3/b20-19- |
Clave InChI |
XWESSAZNUQEYKK-VXPUYCOJSA-N |
SMILES isomérico |
B(/C(=C(/CCCCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
SMILES canónico |
B(C(=C(CCCCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
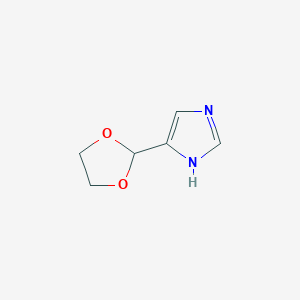
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
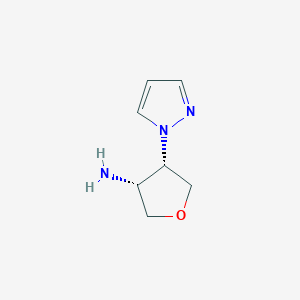
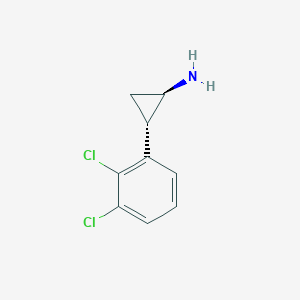
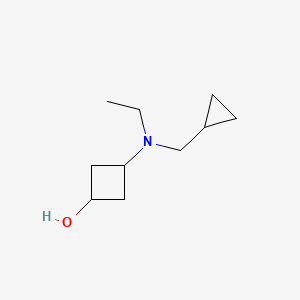
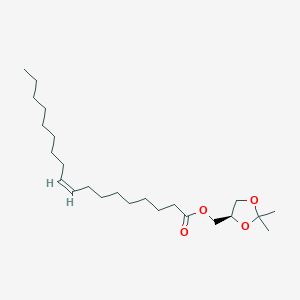
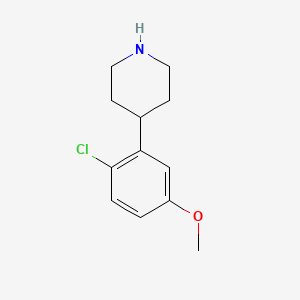
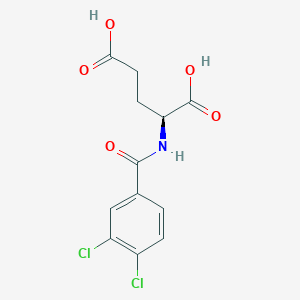
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
